![molecular formula C18H17N3O2S2 B2438060 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(o-tolyl)acetamide CAS No. 864919-73-3](/img/structure/B2438060.png)
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(o-tolyl)acetamide, also known as MTAA, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. MTAA has been synthesized using different methods and has shown promising results in scientific research.
Scientific Research Applications
Antimicrobial and Antifungal Applications
A notable application of thiadiazole derivatives is their potent antimicrobial and antifungal activities. Studies have demonstrated that compounds bearing the thiadiazole moiety, similar in structure to 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(o-tolyl)acetamide, show significant efficacy against a range of microbial and fungal pathogens. For instance, benzothiazole derivatives containing a 1,3,4-thiadiazole moiety have exhibited good antibacterial activities against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, as well as antiviral activities against tobacco mosaic virus (Tang et al., 2019).
Antitumor Activity
The exploration of thiadiazole derivatives for antitumor activity has yielded promising results. N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, a class of compounds related to the chemical structure , were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer cells. Although none surpassed the activity of the reference drug doxorubicin, derivatives with specific substituents showed notable cytotoxic activities (Mohammadi-Farani et al., 2014).
Antioxidant Properties
Compounds structurally related to "2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(o-tolyl)acetamide" have also been explored for their antioxidant properties. For example, novel thiadiazoline and selenadiazoline derivatives have been synthesized and evaluated for their antioxidant activities, demonstrating potential as therapeutic agents due to their ability to mitigate oxidative stress (Al-Khazragie et al., 2022).
properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12-5-3-4-6-15(12)19-16(22)11-24-18-20-17(21-25-18)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRFMVCTDPSQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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